gamma-Chaconine
Overview
Description
Gamma-Chaconine is a steroid saponin . It is a natural product found in Solanum tuberosum . The molecular formula of gamma-Chaconine is C33H53NO6 .
Synthesis Analysis
The synthesis of gamma-Chaconine and gamma-Solanine are catalyzed in potato by two separate glycosyltransferases: UDP-glucose:solanidine glucosyltransferase and UDP-galactose:solanidine galactosyltransferase .
Molecular Structure Analysis
The gamma-Chaconine molecule contains a total of 99 bonds . The molecular weight of gamma-Chaconine is 559.8 g/mol . The IUPAC name of gamma-Chaconine is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[ (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo [12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxane-3,4,5-triol .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving gamma-Chaconine .
Physical And Chemical Properties Analysis
The physical and chemical properties of gamma-Chaconine are not fully detailed in the search results .
Scientific Research Applications
Anticarcinogenic Properties
Gamma-chaconine, a steroidal glycoalkaloid found in potatoes, has shown potential in cancer research. Studies have indicated its ability to inhibit metastasis and angiogenesis in various cancer cells. For instance, it was found to inhibit metastasis in human lung adenocarcinoma A549 cells by suppressing the PI3K/Akt/NF-kappaB signaling pathway (Shih et al., 2007). Additionally, its impact on inhibiting angiogenesis, a critical process in tumor growth, was observed in bovine aortic endothelial cells. This inhibition was linked to a reduction in matrix metalloproteinase-2 activities and suppression of JNK and PI3K/Akt signaling pathways (Lu et al., 2010).
Interaction with Cellular Functions
Gamma-chaconine's interaction with cellular functions has been a subject of interest. Research indicates that it can affect apoptosis, mechanical barrier function, and antioxidant ability in cells. For instance, in mouse small intestinal epithelial cells, gamma-chaconine was observed to decrease cell proliferation rate, increase apoptosis rate, and disrupt mechanical barrier and permeability of mucosal epithelium (He et al., 2021). This demonstrates its significant impact on cell physiology and potential implications in digestive health.
Impact on Embryonic Development
Gamma-chaconine's effect on embryonic development has also been examined. In a study on bovine oocyte maturation and embryonic development, exposure to steroidal glycoalkaloids like alpha-chaconine inhibited pre-implantation embryo development (Wang et al., 2005). This research suggests potential risks associated with the ingestion of glycoalkaloids in reproductive health.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3/t17-,18+,20-,21+,22-,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKMGZVTKHZDA-OSCYGWHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965376 | |
Record name | (3beta)-Solanid-5-en-3-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Chaconine | |
CAS RN |
511-36-4 | |
Record name | (3β)-Solanid-5-en-3-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Chaconine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta)-Solanid-5-en-3-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-CHACONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO73MR9P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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